molecular formula C8H3ClFNO2 B2520776 5-chloro-7-fluoro-2,3-dihydro-1H-indole-2,3-dione CAS No. 953894-64-9

5-chloro-7-fluoro-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2520776
CAS No.: 953894-64-9
M. Wt: 199.57
InChI Key: YXFUMUTYASYEGQ-UHFFFAOYSA-N
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Description

5-chloro-7-fluoro-2,3-dihydro-1H-indole-2,3-dione is a heterocyclic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-7-fluoro-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of indole derivatives with appropriate halogenating agents. One common method involves the use of indole-2,3-dione as a starting material, which undergoes halogenation to introduce the chloro and fluoro substituents . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-7-fluoro-2,3-dihydro-1H-indole-2,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of halogenated, nitrated, or sulfonated derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

5-chloro-7-fluoro-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFNO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFUMUTYASYEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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